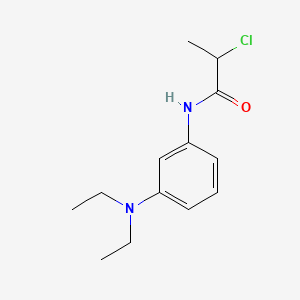
Propanamide, 2-chloro-N-(3-(diethylamino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-chloro-N-(3-(diethylamino)phenyl)- is an organic compound with the molecular formula C13H19ClN2O It is a derivative of propanamide, where the amide nitrogen is substituted with a 3-(diethylamino)phenyl group and the alpha carbon is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-chloro-N-(3-(diethylamino)phenyl)- typically involves the reaction of 3-(diethylamino)aniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{3-(diethylamino)aniline} + \text{2-chloropropanoyl chloride} \rightarrow \text{Propanamide, 2-chloro-N-(3-(diethylamino)phenyl)-} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-chloro-N-(3-(diethylamino)phenyl)- can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as reagents.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols can be used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Hydrolysis: 3-(diethylamino)aniline and 2-chloropropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, such as alcohols or ketones.
Scientific Research Applications
Propanamide, 2-chloro-N-(3-(diethylamino)phenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, 2-chloro-N-(3-(diethylamino)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanamide: The parent compound with the formula C3H7NO.
2-chloropropanamide: A similar compound with a chlorine atom on the alpha carbon but without the 3-(diethylamino)phenyl group.
N-(3-(diethylamino)phenyl)propanamide: A derivative without the chlorine atom on the alpha carbon.
Uniqueness
Propanamide, 2-chloro-N-(3-(diethylamino)phenyl)- is unique due to the presence of both the 3-(diethylamino)phenyl group and the chlorine atom on the alpha carbon. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
CAS No. |
68957-38-0 |
|---|---|
Molecular Formula |
C13H19ClN2O |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
2-chloro-N-[3-(diethylamino)phenyl]propanamide |
InChI |
InChI=1S/C13H19ClN2O/c1-4-16(5-2)12-8-6-7-11(9-12)15-13(17)10(3)14/h6-10H,4-5H2,1-3H3,(H,15,17) |
InChI Key |
HHGPAQQRGYWABM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)NC(=O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






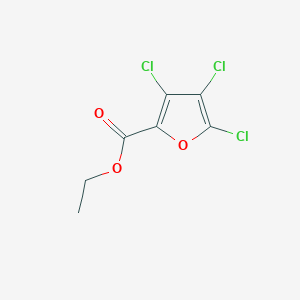
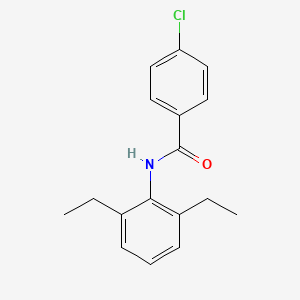
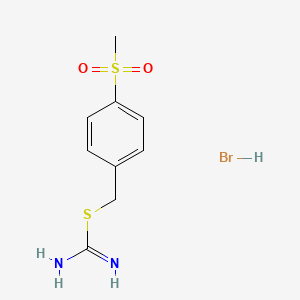

![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)

![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)
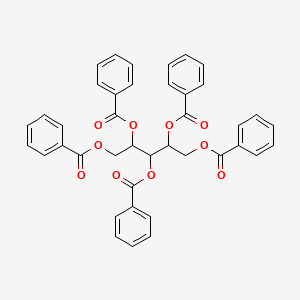
![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
